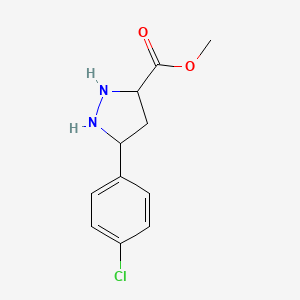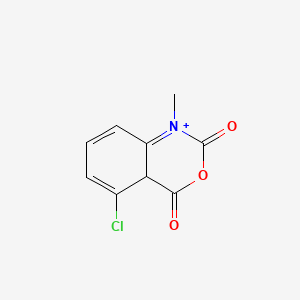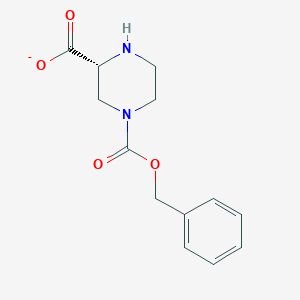
cAMPS-Rp,triethylammoniumsalt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
It is a potent activator of cAMP-dependent protein kinases (PKA I and PKA II) and a competitive inhibitor of phosphodiesterase (PDE3A) with a Ki of 47.6 µM . This compound is widely used in scientific research due to its ability to mimic the effects of cAMP and its resistance to hydrolysis by phosphodiesterases .
准备方法
Synthetic Routes and Reaction Conditions
Sp-Camps is synthesized through a series of chemical reactions starting from adenosineThe synthetic route typically involves the use of phosphorylating agents and thiolating reagents under controlled conditions .
Industrial Production Methods
Industrial production of Sp-Camps involves large-scale chemical synthesis using automated reactors and purification systems. The process ensures high purity and yield of the compound, making it suitable for research and pharmaceutical applications .
化学反应分析
Types of Reactions
Sp-Camps undergoes various chemical reactions, including:
Oxidation: Sp-Camps can be oxidized to form disulfide bonds.
Reduction: Reduction reactions can break the disulfide bonds formed during oxidation.
Substitution: Sp-Camps can undergo nucleophilic substitution reactions, where the sulfur atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol, and nucleophiles like thiols. The reactions are typically carried out under mild conditions to preserve the integrity of the cyclic monophosphate structure .
Major Products
The major products formed from these reactions include various derivatives of Sp-Camps with modified functional groups, which can be used for further biochemical studies .
科学研究应用
Sp-Camps has a wide range of applications in scientific research:
Chemistry: Used as a tool to study cAMP-dependent signaling pathways and enzyme kinetics.
Biology: Employed in cell signaling studies to investigate the role of cAMP in cellular processes.
Medicine: Explored for its potential therapeutic effects in diseases related to cAMP signaling, such as cardiovascular diseases and neurological disorders.
Industry: Utilized in the development of diagnostic assays and as a research reagent in pharmaceutical industries
作用机制
Sp-Camps exerts its effects by activating cAMP-dependent protein kinases (PKA I and PKA II). It binds to the regulatory subunits of PKA, causing a conformational change that releases the catalytic subunits. These catalytic subunits then phosphorylate target proteins, leading to various cellular responses. Additionally, Sp-Camps inhibits phosphodiesterase (PDE3A), preventing the breakdown of cAMP and prolonging its signaling effects .
相似化合物的比较
Similar Compounds
cCMP and cUMP: Noncanonical cyclic nucleotides that have gained interest for their potential second messenger roles.
Uniqueness
Sp-Camps is unique due to its high resistance to hydrolysis by phosphodiesterases and its potent activation of cAMP-dependent protein kinases. This makes it a valuable tool for studying cAMP signaling pathways and developing therapeutic agents targeting these pathways .
属性
分子式 |
C16H27N6O5PS |
|---|---|
分子量 |
446.5 g/mol |
IUPAC 名称 |
(4aR,6R,7R,7aS)-6-(6-aminopurin-9-yl)-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol;triethylazanium |
InChI |
InChI=1S/C10H12N5O5PS.C6H15N/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(16)7-4(19-10)1-18-21(17,22)20-7;1-4-7(5-2)6-3/h2-4,6-7,10,16H,1H2,(H,17,22)(H2,11,12,13);4-6H2,1-3H3/t4-,6-,7-,10-,21?;/m1./s1 |
InChI 键 |
OXIPZMKSNMRTIV-NVGWRVNNSA-N |
手性 SMILES |
CC[NH+](CC)CC.C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)OP(=S)(O1)[O-] |
规范 SMILES |
CC[NH+](CC)CC.C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=S)(O1)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![11aH-benzimidazolo[1,2-a]benzimidazole](/img/structure/B12358561.png)
![6,7a-Dihydroimidazo[4,5-d]pyridazin-7-one](/img/structure/B12358572.png)
![Thieno[2,3-d]pyridazin-4,7-dione](/img/structure/B12358575.png)
![5-[2-Ethoxy-4-[4-(4-methylpiperazin-1-yl)piperidine-1-carbonyl]anilino]-9-methyl-2-methylsulfonyl-2,4,6,9-tetrazatricyclo[9.4.0.03,8]pentadecan-10-one](/img/structure/B12358586.png)
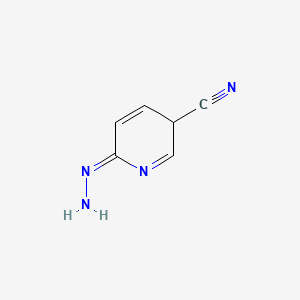
![5-(4-fluorophenyl)-4aH-thieno[2,3-d]pyrimidin-4-one](/img/structure/B12358595.png)
![N-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-5H-purin-2-ylidene]-2-methylpropanamide](/img/structure/B12358601.png)
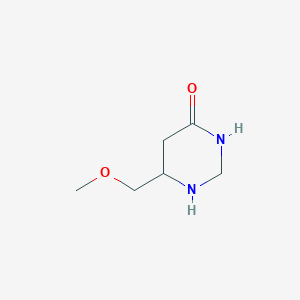
![1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12358609.png)
